

The Discovery and Research History of microRNA-143: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IT-143A

Cat. No.: B15559680

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MicroRNA-143 (miR-143) has emerged as a critical regulator in a multitude of cellular processes, most notably as a potent tumor suppressor. Since its initial discovery in the early 2000s, a robust body of research has elucidated its biogenesis, mechanisms of action, and its intricate involvement in various signaling pathways. Dysregulation of miR-143 expression has been consistently linked to the pathogenesis of numerous cancers and other diseases, making it a compelling target for novel therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the discovery and history of miR-143 research, detailing key experimental methodologies, summarizing quantitative data, and visualizing its complex signaling networks.

Discovery and Historical Perspective

The journey of miR-143 research began in the nascent field of microRNA biology. A seminal study published in 2003 by Michael et al. first reported the downregulation of miR-143, along with its co-transcribed partner miR-145, in colorectal cancer tissues compared to normal colon mucosa. This discovery was among the first to link aberrant miRNA expression to human cancer, paving the way for a new era of cancer research.

The initial identification was achieved through the cloning and sequencing of small RNA molecules from tissue samples. This foundational work established miR-143 as a key player in

colorectal cancer and spurred further investigation into its role in other malignancies and physiological processes. Subsequent studies have consistently validated this initial finding, demonstrating reduced miR-143 levels in a wide array of cancers.

Quantitative Expression Analysis of miR-143 in Cancer

Numerous studies have quantified the expression of miR-143 in various cancer types, consistently observing its downregulation in tumor tissues compared to corresponding normal tissues. This section summarizes key quantitative findings from the literature.

Cancer Type	Tissue/Cell Line	Fold Change (Tumor vs. Normal)	Method	Reference
Colorectal Cancer	Tumor Tissues	-3 to -120	qRT-PCR	[1]
Colorectal Cancer	Tumor Tissues	2.30 (increased in PBMCs)	qRT-PCR	[2]
Colorectal Cancer	Tumor Tissues	Downregulated (mean fold change ~0.5)	qRT-PCR	[3]
Breast Cancer	Tumor Tissues	0.89 (decreased in PBMCs)	qRT-PCR	[2]
Breast Cancer	Tumor Tissues	Downregulated in 80% of cases	qRT-PCR	[4]
Breast Cancer	MCF-7, BT-474, MB-231 cell lines	Significantly downregulated vs. MCF-10A	qRT-PCR	[5]
Gastric Cancer	Tumor Tissues	Reduced in 43 matched cases	Not specified	[6]
Prostate Cancer	Tumor Tissues	~4-fold downregulation	Not specified	[6]
Cervical Cancer	Cell Lines	Reduced expression	Not specified	[6]
Nasopharyngeal Carcinoma	Tumor Tissues	Reduced expression	Not specified	[6]

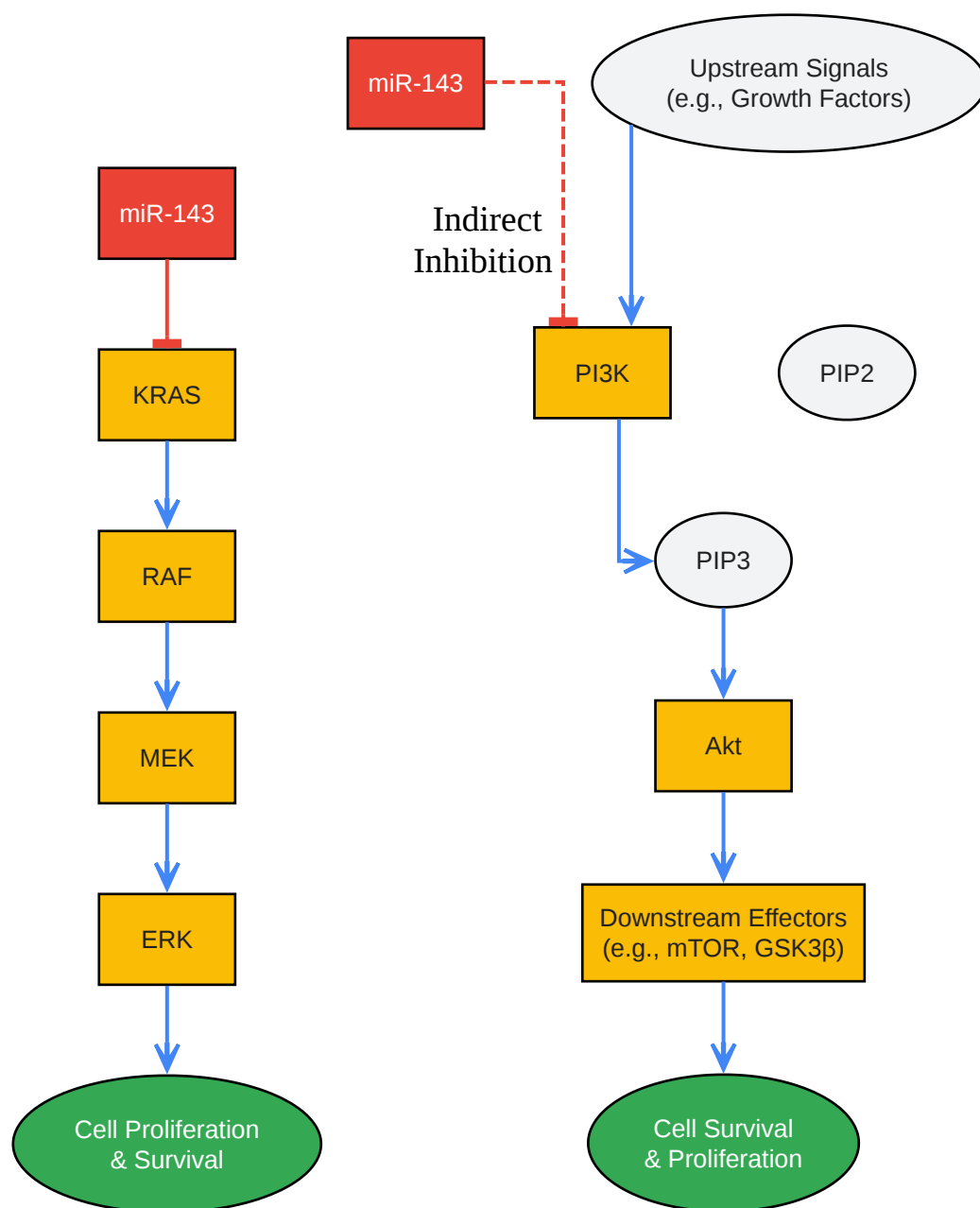
Key Signaling Pathways Regulated by miR-143

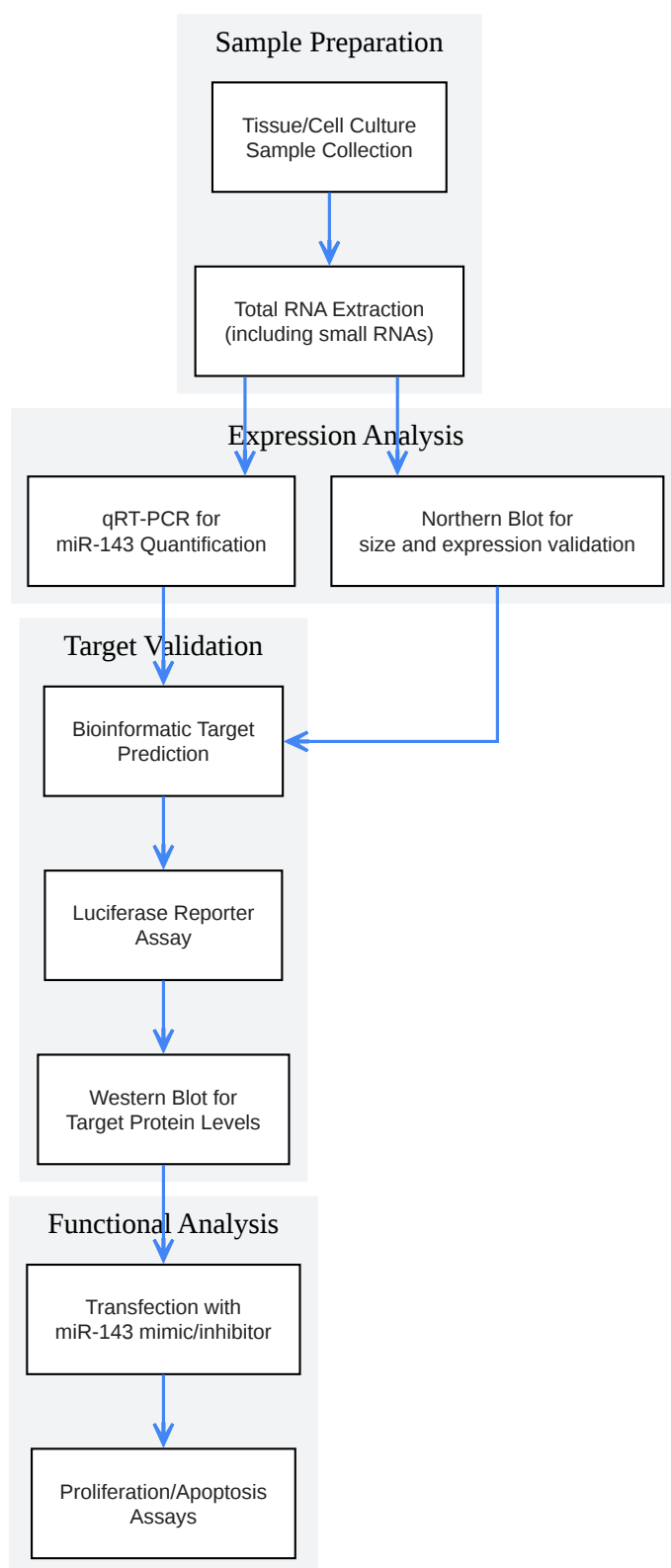
miR-143 exerts its tumor-suppressive functions by targeting multiple oncogenic signaling pathways. The most well-characterized of these are the KRAS and PI3K/Akt pathways.

The KRAS Signaling Pathway

KRAS is a frequently mutated oncogene in human cancers and a direct and validated target of miR-143. By binding to the 3' untranslated region (UTR) of KRAS mRNA, miR-143 inhibits its translation, leading to the downregulation of downstream effector pathways, including the MAPK/ERK cascade. This, in turn, suppresses cancer cell proliferation, survival, and invasion.

[\[7\]](#)[\[8\]](#)[\[9\]](#)





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regulation of PI3-kinase/Akt signaling by muscle-enriched microRNA-486 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Associations Between miRNAs and Two Different Cancers: Breast and Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. origene.com [origene.com]
- 5. High Expression of microRNA-143 is Associated with Favorable Tumor Immune Microenvironment and Better Survival in Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lessons from miR-143/145: the importance of cell-type localization of miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of MIR143 on rat sarcoma signaling networks in solid tumors: A brief overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repression of the miR-143/145 cluster by oncogenic Ras initiates a tumor-promoting feed-forward pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downregulation of miR-143 modulates KRAS expression in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Research History of microRNA-143: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559680#discovery-and-history-of-microrna-143-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com